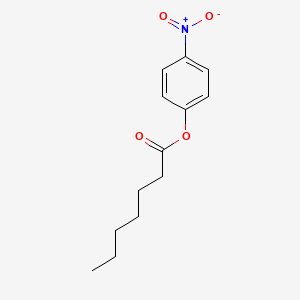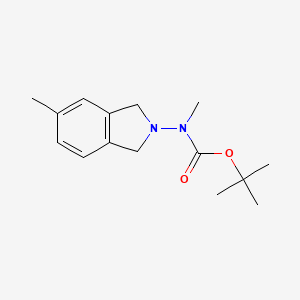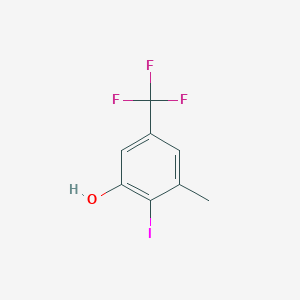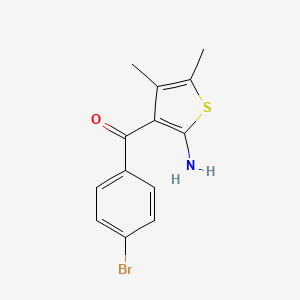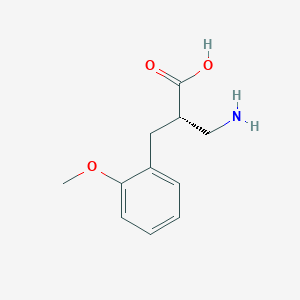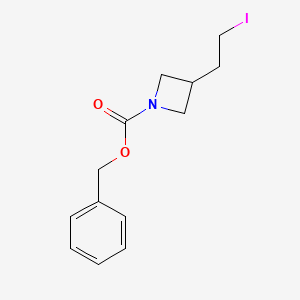
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles that have gained significant attention in medicinal chemistry due to their unique structural properties and potential biological activities . The presence of the iodoethyl group in this compound adds to its reactivity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate typically involves the alkylation of azetidine derivatives. One common method is the alkylation of azetidine with 2-iodoethanol under basic conditions to introduce the iodoethyl group . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodoethyl group can be substituted with other nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the iodoethyl group can lead to the formation of ethyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of azetidine derivatives with various functional groups.
Oxidation Reactions: Formation of hydroxylated or carbonylated azetidine derivatives.
Reduction Reactions: Formation of ethyl-substituted azetidine derivatives.
Scientific Research Applications
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of bioactive molecules with potential therapeutic properties.
Peptidomimetics: Employed in the design of peptidomimetic compounds that mimic the structure and function of peptides.
Catalysis: Utilized as a ligand or catalyst in various organic transformations, including cross-coupling reactions.
Material Science: Investigated for its potential use in the development of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate is primarily related to its ability to undergo various chemical transformationsAdditionally, the azetidine ring can participate in ring-opening reactions, leading to the formation of new compounds with different biological activities . The molecular targets and pathways involved depend on the specific functional groups introduced during these transformations.
Comparison with Similar Compounds
Similar Compounds
Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate: Similar structure but with a hydroxyethyl group instead of an iodoethyl group.
Benzyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate: Contains an ethoxy-oxoethylidene group, offering different reactivity and applications.
Uniqueness
Benzyl 3-(2-iodoethyl)azetidine-1-carboxylate is unique due to the presence of the iodoethyl group, which provides enhanced reactivity for substitution reactions. This makes it a valuable intermediate in the synthesis of complex molecules and bioactive compounds .
Properties
Molecular Formula |
C13H16INO2 |
|---|---|
Molecular Weight |
345.18 g/mol |
IUPAC Name |
benzyl 3-(2-iodoethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C13H16INO2/c14-7-6-12-8-15(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12H,6-10H2 |
InChI Key |
XGUKLRFUMZZFLC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C(=O)OCC2=CC=CC=C2)CCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


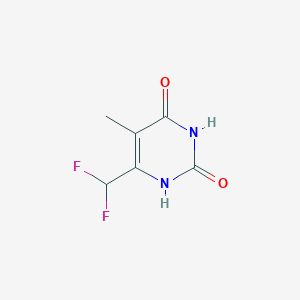
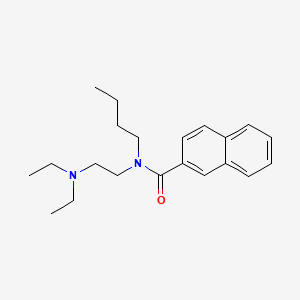
![N-Methylimidazo[1,2-a]pyridin-2-amine dihydrochloride](/img/structure/B13978931.png)

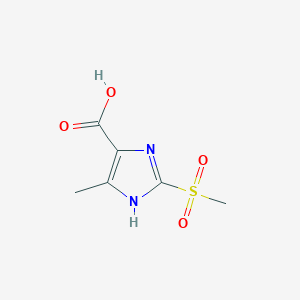
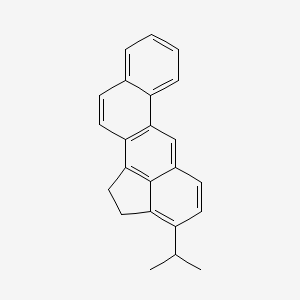
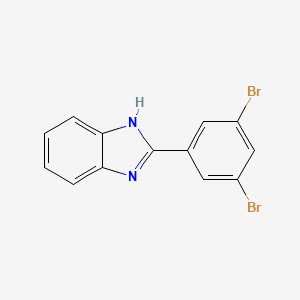
![1-Methoxy-6-azaspiro[2.5]octane](/img/structure/B13978965.png)
![4,6-Dichloro-1-(2-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13978968.png)
